



Application Notes: Screening for DnaK Inhibitors Using p5 Peptide

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Compound of Interest		
Compound Name:	p5 Ligand for Dnak and DnaJ	
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Introduction

The bacterial Hsp70 chaperone, DnaK, is a crucial component of the cellular machinery responsible for maintaining protein homeostasis (proteostasis).[1] It plays a vital role in folding newly synthesized proteins, refolding misfolded proteins under stress conditions, and assisting in the assembly of protein complexes.[1][2] In pathogenic bacteria, DnaK is often essential for virulence and survival, particularly during antibiotic treatment, making it an attractive target for the development of novel antimicrobial agents.[1][3][4]

This document provides detailed protocols and application notes for screening and identifying inhibitors of DnaK using the p5 peptide as a high-affinity probe. The p5 peptide (sequence: CLLLSAPRR) is a well-characterized substrate that binds tightly to the Substrate Binding Domain (SBD) of DnaK.[5] The screening strategy is based on a competitive binding format, where candidate inhibitor compounds are evaluated for their ability to displace a fluorescently labeled p5 peptide from DnaK. This approach is robust, suitable for high-throughput screening (HTS), and can be complemented with secondary assays to confirm the mechanism of action.

The DnaK Chaperone Cycle: The Target Mechanism

DnaK's function is governed by an ATP-dependent cycle involving two co-chaperones: DnaJ and GrpE.[1][6]

Methodological & Application

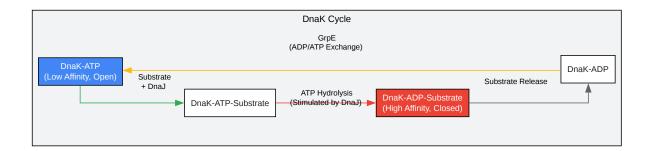




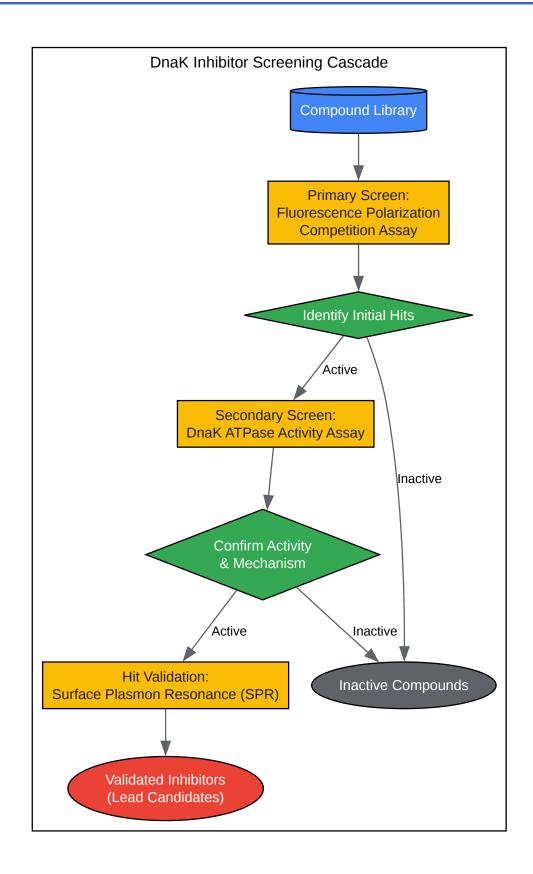
- Substrate Binding: DnaJ binds to an unfolded substrate protein and delivers it to DnaK, which is in an ATP-bound, low-affinity "open" state.[1][6]
- ATP Hydrolysis: DnaJ stimulates DnaK's weak intrinsic ATPase activity, leading to the hydrolysis of ATP to ADP.[1][6]
- High-Affinity State: This hydrolysis triggers a conformational change in DnaK to a "closed" state, which has a high affinity for the substrate, trapping it for folding.[1][7]
- Nucleotide Exchange & Substrate Release: The nucleotide exchange factor (NEF), GrpE, facilitates the release of ADP and binding of a new ATP molecule. This reverts DnaK to its low-affinity state, releasing the folded or partially folded substrate.[1]

Inhibitors can target various stages of this cycle, such as the ATP binding site in the Nucleotide Binding Domain (NBD), the substrate binding site in the SBD, or the allosteric communication between these domains. The p5 peptide directly competes for the substrate binding site, making it an ideal tool to find SBD-targeting inhibitors.









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